molecular formula C6H14Cl2N2O B2706630 5-(Aminomethyl)piperidin-2-one dihydrochloride CAS No. 2287344-90-3

5-(Aminomethyl)piperidin-2-one dihydrochloride

Cat. No.: B2706630
CAS No.: 2287344-90-3
M. Wt: 201.09
InChI Key: JZFZIAYAEVSFCQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)piperidin-2-one dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. One common method includes the use of hydrogenation reactions, where piperidine is hydrogenated in the presence of catalysts such as molybdenum disulfide . Another approach involves multi-component reactions using ammonium acetate or aqueous ammonia to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The aminomethyl group plays a crucial role in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)piperidin-2-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-(aminomethyl)piperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c7-3-5-1-2-6(9)8-4-5;;/h5H,1-4,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFZIAYAEVSFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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